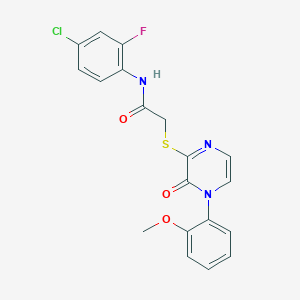

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

カタログ番号 B2638127

CAS番号:

954608-55-0

分子量: 418.94

InChIキー: JFWUYQKOQVHMER-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains several functional groups including a pyrrolidinone ring, a tetrahydronaphthalene ring, and a sulfonamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidinone ring, possibly through a cyclization reaction, followed by the introduction of the tetrahydronaphthalene and sulfonamide groups .Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups in space. The pyrrolidinone ring and the tetrahydronaphthalene ring are likely to be planar, while the sulfonamide group could adopt different conformations depending on the specific conditions .Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions. For example, the pyrrolidinone ring could be involved in nucleophilic substitution reactions, while the sulfonamide group could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could enhance the compound’s solubility in water, while the tetrahydronaphthalene ring could contribute to its lipophilicity .科学的研究の応用

Herbicidal Activity

- Synthesis of Optically Active Derivatives and Herbicidal Activity : Novel herbicidally active sulfonamide compounds, including derivatives similar to the compound , have been synthesized. These compounds were found to be active as herbicides, with the (S)-isomers being the active forms (Hosokawa et al., 2001).

Antiviral and Antimicrobial Applications

- Synthesis and Antiviral Activity of Sulfonamide Derivatives : Research on sulfonamide derivatives, similar to the compound , demonstrated potential antiviral activity, particularly against the tobacco mosaic virus (Chen et al., 2010).

- Antimicrobial and Antifungal Activity : Some derivatives of the compound have been tested for antimicrobial and antifungal activities, indicating potential uses in these areas (Vaickelionienė et al., 2011).

Anticancer Evaluation

- Synthesis and Reaction with Nucleophiles for Anticancer Evaluation : Certain derivatives of the compound have been synthesized and evaluated for their potential as anticancer agents (Gouhar & Raafat, 2015).

Molecular Docking and Anticancer/Antimicrobial Agents

- Molecular Docking Study of New Derivatives as Anticancer and Antimicrobial Agents : New derivatives incorporating similar sulfonamide structures have been synthesized and evaluated for their potential in cancer treatment and as antimicrobial agents. Molecular docking studies support the potential utility of these compounds (Katariya, Vennapu & Shah, 2021).

Inhibitory Properties

- Carbonic Anhydrase Inhibitory Properties : Sulfonamide derivatives, including those related to the compound , have been studied for their inhibitory effects on human carbonic anhydrase isozymes, highlighting potential therapeutic applications (Akbaba et al., 2014).

Synthesis and Characterization

- Synthesis, Crystal Structure, and Spectral Properties : Various sulfonamide derivatives have been synthesized and characterized, providing insights into their structural and chemical properties (Danish et al., 2021).

Neurological Applications

- Microwave-Assisted Synthesis and Potential Neurological Applications : A study focused on the microwave-assisted synthesis of a sulfonamide derivative that shows potential in enhancing nerve growth factor-induced neurite outgrowth, indicating possible applications in neurological disorders (Williams et al., 2010).

Herbicidal and Agricultural Applications

- Thermal Infrared Measurement as an Indicator of Plant Ecosystem Health : Sulfonamide compounds, including derivatives similar to the compound , have shown excellent herbicidal activity on a broad spectrum of vegetation at low application rates, suggesting their potential use in agricultural science (Moran, 2003).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN2O3S/c22-18-6-8-19(9-7-18)24-14-15(11-21(24)25)13-23-28(26,27)20-10-5-16-3-1-2-4-17(16)12-20/h5-10,12,15,23H,1-4,11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWUYQKOQVHMER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3CC(=O)N(C3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

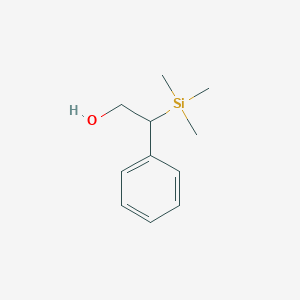

2-Phenyl-2-(trimethylsilyl)ethanol

122760-31-0

![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2638044.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}propan-1-one](/img/structure/B2638047.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2638050.png)

![3-methyl-2-oxo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2638055.png)

![4-Methyl-N-[(E)-pyridin-2-ylmethylideneamino]benzenesulfonamide](/img/structure/B2638058.png)

![6-chloro-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2638061.png)

![N-[3-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2638064.png)